Cytokinin Receptor Antagonism: A Direct Comparison with N6-Benzyladenine (BAP) in Plant Bioassays
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine was specifically claimed as a cytokinin receptor antagonist in a patent covering substituted 6-(alkylbenzylamino) purine derivatives [1]. In contrast, the well-known analog N6-benzyladenine (BAP, CAS 1214-39-7) is a potent cytokinin receptor agonist [2]. This functional inversion—from agonist to antagonist—represents a profound qualitative difference, despite structural similarity. The patent specifically includes 9-substituted variants as being within the scope of antagonistic compounds, highlighting the critical role of the 9-methoxyethyl substitution in switching activity from agonism to antagonism [1].
| Evidence Dimension | Functional Activity at Cytokinin Receptors |
|---|---|
| Target Compound Data | Antagonist |
| Comparator Or Baseline | N6-Benzyladenine (BAP), Agonist |
| Quantified Difference | Functional switch from agonist to antagonist |
| Conditions | Arabidopsis thaliana and maize in vitro and in vivo bioassays |
Why This Matters
This functional switch is critical for researchers aiming to block, rather than activate, cytokinin signaling pathways in plant biology studies.
- [1] Spíchal, L., et al. (2012). Substituted 6-(alkylbenzylamino) purine derivatives for use as cytokinin receptor antagonists and preparations containing these derivatives. Patent WO2012144908A1. View Source
- [2] NIST Chemistry WebBook. (n.d.). Benzyladenine (CAS 1214-39-7). View Source
